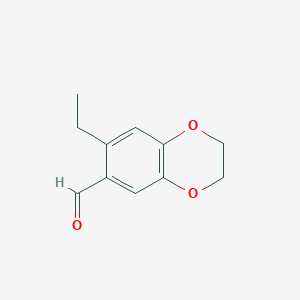
7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is an organic compound belonging to the class of benzodioxines. This compound is characterized by the presence of a benzodioxine ring system with an ethyl group at the 7th position and an aldehyde group at the 6th position. Benzodioxines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the ring-closing metathesis of suitable precursors using catalysts such as the nitro-Grela catalyst. This method provides high enantioselectivity and yields . Another approach involves the hydrogenation of 2-substituted 1,4-benzodioxines using catalysts like [Ir(cod)Cl]2/BIDIME-dimer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.
Major Products
Oxidation: 7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
Reduction: 7-ethyl-2,3-dihydro-1,4-benzodioxine-6-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
2,3-dihydro-1,4-benzodioxine-6-carbaldehyde: Lacks the ethyl group at the 7th position.
7-methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde: Contains a methyl group instead of an ethyl group at the 7th position.
Uniqueness
The presence of the ethyl group at the 7th position in 7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde imparts unique chemical and biological properties compared to its similar compounds. This structural variation can influence its reactivity, stability, and interaction with biological targets .
特性
IUPAC Name |
7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-8-5-10-11(6-9(8)7-12)14-4-3-13-10/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCBMUQIDSJHCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1C=O)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-chlorophenyl)-N-{[(4,5-dichloro-1,3-benzothiazol-2-yl)amino]carbonothioyl}acetamide](/img/structure/B5092324.png)
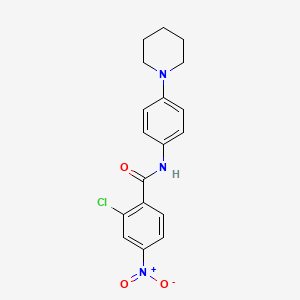
![N-[5-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5092336.png)
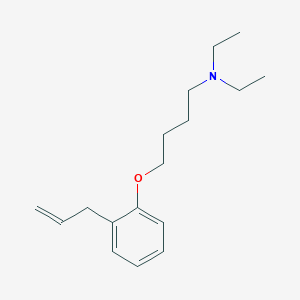
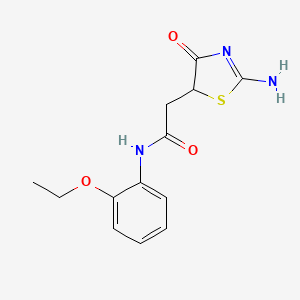
![N,N-dimethyl-6-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5092371.png)
![2-ethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B5092383.png)
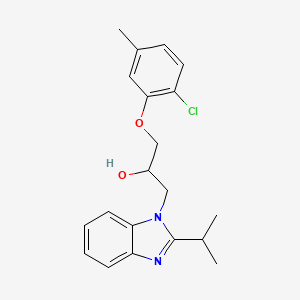
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-1H-pyrazole-3-carboxamide trifluoroacetate](/img/structure/B5092390.png)
![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5092402.png)
![1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5092410.png)
![N-(3-METHYLPHENYL)-2-[(3-{[2-OXO-2-(3-TOLUIDINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B5092414.png)
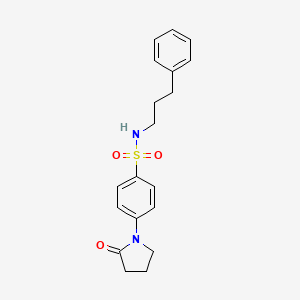
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide](/img/structure/B5092433.png)
